2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide
Description
2-(9-Fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide is a heterocyclic compound featuring a fused benzothienopyrimidinone core substituted with fluorine and methyl groups at positions 9 and 2, respectively. The acetamide side chain is linked to a 3-fluorophenyl group.
Properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S/c1-10-22-17-16-13(21)6-3-7-14(16)27-18(17)19(26)24(10)9-15(25)23-12-5-2-4-11(20)8-12/h2-8H,9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMYNIIMDQCSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=CC=C3)F)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: This compound is typically synthesized through multi-step organic synthesis. The starting materials often include fluorinated aromatic compounds and thieno[3,2-d]pyrimidine derivatives. Key reaction steps may involve halogenation, Friedel-Crafts acylation, and condensation reactions under specific conditions (such as controlled temperature and solvent environments).
Industrial production methods: While the exact methods can vary, scalable production often involves optimizing reaction yields and purifying intermediates to ensure the final product's purity. The use of automated synthesis reactors and advanced purification techniques like HPLC is common in the industrial setting.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation at specific sites, particularly on the benzothieno[3,2-d]pyrimidine ring.
Reduction: Similarly, it can be reduced under certain conditions, often involving the use of mild reducing agents.
Substitution: Nucleophilic substitution reactions are possible, especially on the aromatic ring systems.
Common reagents and conditions:
Oxidation agents: Potassium permanganate, chromium trioxide.
Reduction agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Often involve base or acid catalysis, depending on the specific substituent and target site.
Major products formed from these reactions: The major products will often be derivatives of the parent compound with modifications at the fluorine sites or the acetamide group, potentially leading to new analogs with different biological activities.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an anti-cancer agent . Its structural features suggest it may interact with key proteins involved in cell proliferation and apoptosis pathways. Preliminary studies indicate that it may act as an enzyme inhibitor, modulating pathways critical for cancer cell survival.
In biological research, this compound can be utilized to study:
- Enzyme Interactions : Its ability to bind specific enzymes can be explored to understand enzyme kinetics and inhibition mechanisms.
- Protein Binding : The compound's affinity for various proteins can be assessed to elucidate its pharmacodynamics.
- Cellular Responses : Investigating how this compound affects cellular signaling pathways can provide insights into its therapeutic potential.
Chemical Synthesis
The compound serves as a precursor in the synthesis of more complex molecules. Its reactivity allows chemists to modify its structure to enhance efficacy or reduce toxicity in drug design.
Specialty Polymers
Due to its robust chemical properties, the compound is being explored in the manufacturing of specialty polymers that require high thermal and chemical stability. This includes applications in coatings, adhesives, and advanced materials.
Pharmaceutical Development
The unique properties of this compound make it a candidate for further development in pharmaceuticals targeting various diseases beyond cancer, including infectious diseases due to its potential antibacterial properties.
Mechanism of Action
When compared with other benzothieno[3,2-d]pyrimidine derivatives, this compound's unique substitutions at the fluorine and acetamide groups provide distinctive properties, such as:
Enhanced binding affinity to certain enzymes.
Increased stability under physiological conditions.
Differentiated pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Insights
- Core Modifications: The benzothieno[3,2-d]pyrimidin-4-one core in the target compound (vs. thieno or hexahydro derivatives) introduces an additional benzene ring, enhancing aromatic stacking interactions with target proteins .
Substituent Effects :
- Fluorine atoms (at positions 9 and 3-fluorophenyl) likely improve metabolic resistance and electron-withdrawing properties, optimizing target affinity .
- Chlorine or trifluoromethyl groups (e.g., in ) increase lipophilicity but may elevate toxicity risks.
- Methoxy groups (e.g., ) enhance solubility but are prone to oxidative metabolism.
Linkage Variations :
Hypothesized Pharmacological Profiles
- Benzothiazolyl and trifluoromethylphenyl groups () may target specific enzymes (e.g., kinases) due to their electron-deficient aromatic systems.
Biological Activity
The compound 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, molecular targets, and relevant research findings.
Structural Overview
The compound features a benzothieno-pyrimidine core with fluorinated substituents, which are often associated with enhanced biological activity. Its molecular formula is and it has a molecular weight of approximately 381.4 g/mol. The presence of the acetamide functional group is significant for its potential interactions with biological macromolecules.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.
- Protein Binding : The unique structural features allow for binding to specific proteins or receptors, altering their activity and function.
- Fluorine Substitution Effects : The introduction of fluorine atoms can enhance binding affinity and selectivity towards certain biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothieno-pyrimidine compounds show significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have demonstrated minimum inhibitory concentrations (MIC) in the range of 0.125–8 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Compounds with similar structural motifs have been explored for anticancer properties. The benzothieno-pyrimidine derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro, suggesting potential applications in cancer therapeutics .
- Neuroprotective Effects : Some studies indicate that related compounds may exhibit neuroprotective activities, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Study 1: Antibacterial Evaluation
In a study evaluating various benzothieno-pyrimidine derivatives, the compound demonstrated notable antibacterial activity. The MIC values were comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 0.5 |
| This Compound | Pseudomonas aeruginosa | 1.0 |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzothieno-pyrimidine derivatives revealed that these compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
